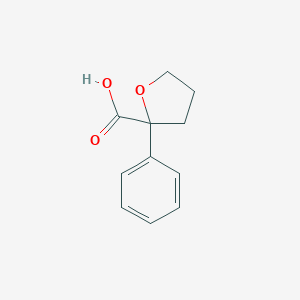
2-Phenyltetrahydrofuran-2-carboxylic acid
Cat. No. B179330
Key on ui cas rn:
19679-84-6
M. Wt: 192.21 g/mol
InChI Key: XYCFRUQFTPLHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06420418B1
Procedure details


The title compound was prepared according to a literature procedure (T. Akiyama, K. Ishikawa and S. Ozaki, Chemistry letters 1994, 627). To a solution of ethyl benzoylformate (2.5 g, 14.0 mmol) and allyl trimethylsilane (2.7 ml, 16.9 mmol) in 31 ml of methylene chloride (anhydrous) at −78° C. was added 1.6 ml of tin chloride (14.28 mmol) dropwise. The cooling bath was removed after the addition was complete. After the reaction mixture was stirred at room temperature for 5 min., TLC showed the reaction was complete. Triethylamine (3.5 ml) and water (150 ml) were added to quench the reaction. Extraction with ethyl acetate was complicated by the emulsion which was broken up by filtration through celite. The extracts were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by silica gel chromatography with methylene chloride/hexane=2.5:97.5 to afford 2-hydroxyl-2-phenyl-4-pentenoic acid, ethyl ester as an oil (1.2 g). 400 MHz 1H NMR (CDCl3): δ 7.59 (m, 2H); 7.29 (m, 3H); 5.79 (m, 1H); 5.13 (m, 2H); 4.23 (m, 2H); 2.96 (m, 1H); 2.74 (m, 1H); 1.26 (t, J=7.0 Hz, 3H).


Name
tin chloride
Quantity
1.6 mL
Type
reactant
Reaction Step One


Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:9]([O:11][CH2:12][CH3:13])=[O:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:14]([Si](C)(C)C)[CH:15]=[CH2:16].[Sn](Cl)(Cl)(Cl)Cl>C(Cl)Cl>[C:2]1([C:1]2([C:9]([OH:11])=[O:10])[CH2:16][CH2:15][CH2:14][O:8]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:8][C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH2:16][CH:15]=[CH2:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)[Si](C)(C)C
|
|
Name
|
tin chloride
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
31 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the reaction mixture was stirred at room temperature for 5 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Triethylamine (3.5 ml) and water (150 ml) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was broken up by filtration through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography with methylene chloride/hexane=2.5:97.5
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1(OCCC1)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(=O)OCC)(CC=C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
